Lapatinib-d4-1

Description

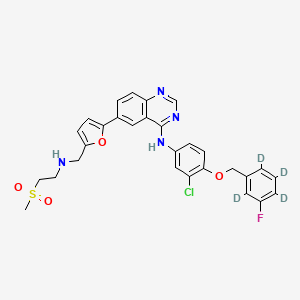

Structure

3D Structure

Properties

Molecular Formula |

C29H26ClFN4O4S |

|---|---|

Molecular Weight |

585.1 g/mol |

IUPAC Name |

N-[3-chloro-4-[(2,3,4,6-tetradeuterio-5-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |

InChI |

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i2D,3D,4D,13D |

InChI Key |

BCFGMOOMADDAQU-XODZCWLCSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])F)[2H])COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CNCCS(=O)(=O)C)Cl)[2H] |

Canonical SMILES |

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lapatinib-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Lapatinib-d4, a deuterated internal standard for the potent dual tyrosine kinase inhibitor, Lapatinib. This document details a feasible synthetic route, in-depth characterization methodologies, and a summary of its biological context, designed to support researchers and professionals in drug development and metabolic studies.

Introduction

Lapatinib is a small molecule inhibitor of both the epidermal growth factor receptor (EGFR, or ErbB1) and human epidermal growth factor receptor 2 (HER2, or ErbB2) tyrosine kinases.[1][2] By targeting these receptors, Lapatinib disrupts downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival in certain cancers.[1][2] Lapatinib-d4, a stable isotope-labeled version of Lapatinib, is an essential tool in pharmacokinetic and metabolic studies, serving as an internal standard for accurate quantification in complex biological matrices by mass spectrometry.[3]

Synthesis of Lapatinib-d4

A proposed synthetic scheme is outlined below, involving a reductive amination reaction between the aldehyde precursor of Lapatinib and the deuterated amine.

Experimental Protocol: Synthesis of Lapatinib-d4

Step 1: Synthesis of 2-(methylsulfonyl)ethylamine-d4

A potential route to 2-(methylsulfonyl)ethylamine-d4 involves the oxidation of a deuterated precursor, 2-(methylthio)ethylamine-d4. The deuteration of the ethylamine moiety can be achieved through various methods, such as the reduction of a corresponding deuterated nitrile or amide. A general method for the oxidation of 2-(methylthio)ethylamine to 2-(methylsulfonyl)ethylamine using hydrogen peroxide and a catalyst like sodium tungstate has been described and could be adapted for the deuterated analog.[4]

Step 2: Reductive Amination to form Lapatinib-d4

The final step involves the coupling of the deuterated side chain with the Lapatinib aldehyde precursor, 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde. This can be achieved through a reductive amination reaction.

-

To a solution of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde in a suitable solvent such as methanol or dichloromethane, is added 2-(methylsulfonyl)ethylamine-d4.

-

The reaction mixture is stirred at room temperature to allow for the formation of the intermediate imine.

-

A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is then added portion-wise to the reaction mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The crude product is then purified by column chromatography or recrystallization to yield Lapatinib-d4.

Characterization of Lapatinib-d4

The structural integrity and purity of the synthesized Lapatinib-d4 are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

| Parameter | Result |

| Molecular Formula | C₂₉H₂₂D₄ClFN₄O₄S |

| Molecular Weight | 585.08 g/mol |

| Appearance | Light yellow to yellow solid |

| Purity (HPLC) | 99.02% |

| Isotopic Enrichment | 99.46% (d₄ = 97.86%, d₃ = 2.14%) |

Experimental Protocols for Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

System: Agilent 1120 Compact LC-HPLC system with a UV/Vis spectrophotometric detector.[5]

-

Column: ODS C-18 RP column (4.6 mm i.d. × 250 mm, 5 µm particle size).[5]

-

Mobile Phase: A mixture of acetonitrile and water (50:50 v/v) at a flow rate of 1.0 ml/min.[5]

-

Detection: UV at 232 nm.[5]

-

Injection Volume: 20 µL.

-

Expected Retention Time: Approximately 4.25 ± 0.05 min.[5]

3.2.2. Mass Spectrometry (MS)

-

System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Monitored Transition: The precursor ion → product ion transition for Lapatinib-d4 is m/z 585.1 → 365.0.[3]

-

Ion Spray Voltage: 5500 V.

-

Temperature: 400 °C.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: Bruker 400 MHz spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis: The ¹H NMR spectrum is expected to be consistent with the structure of Lapatinib, with the notable absence of signals corresponding to the two methylene groups in the ethylamino side chain, confirming successful deuteration.

Biological Context: Mechanism of Action

Lapatinib is a potent and reversible dual inhibitor of the intracellular tyrosine kinase domains of both EGFR and HER2.[1][2] The binding of ligands to these receptors leads to their dimerization and subsequent autophosphorylation, initiating downstream signaling cascades that promote cell proliferation, survival, and differentiation.[1][6] Lapatinib competitively binds to the ATP-binding site of the kinase domain, preventing this autophosphorylation and thereby blocking the activation of these signaling pathways.[2]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mac-mod.com [mac-mod.com]

- 4. JP2002020365A - Method for producing 2-(methylsulfonyl)ethylamine - Google Patents [patents.google.com]

- 5. longdom.org [longdom.org]

- 6. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to Lapatinib-d4: Chemical Properties, Structure, and Mechanism

This technical guide provides a comprehensive overview of Lapatinib-d4, a deuterated analog of Lapatinib. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, structure, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Properties

Lapatinib-d4 is a stable, isotope-labeled version of Lapatinib, a potent dual tyrosine kinase inhibitor. The deuterium labeling makes it a valuable internal standard for quantitative bioanalytical studies, such as mass spectrometry and liquid chromatography, ensuring precise and accurate measurements of Lapatinib in biological samples.[1][2]

| Property | Value | Source |

| IUPAC Name | N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-methanesulfonyl(1,1,2,2-²H₄)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine | [3] |

| CAS Number | 1184263-99-7 | [3] |

| Molecular Formula | C₂₉H₂₂D₄ClFN₄O₄S | [4] |

| Molecular Weight | 585.09 g/mol | [3] |

| Appearance | Yellow solid | [5][6] |

| Solubility | Water: 0.007 mg/mL (for Lapatinib) | [5][6] |

| Storage Temperature | 2-8 °C | [3] |

| Purity | ≥99% | [3] |

Chemical Structure

Lapatinib is a 4-anilinoquinazoline derivative.[6][7] The structure of Lapatinib-d4 is identical to that of Lapatinib, with the exception of four deuterium atoms replacing four hydrogen atoms on the ethyl group of the methylsulfonyl ethylamino methyl side chain.

Structure of Lapatinib: N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]-2-furyl]quinazolin-4-amine[5][8]

The deuteration in Lapatinib-d4 is specifically at the 1,1,2,2 positions of the ethyl group attached to the sulfonyl group.

Mechanism of Action and Signaling Pathways

Lapatinib is a dual tyrosine kinase inhibitor that targets the intracellular kinase domains of both the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2).[8][9][10][11][12] By binding to the ATP-binding pocket of these receptors, Lapatinib prevents their autophosphorylation and subsequent activation of downstream signaling pathways.[8][13] This inhibition blocks critical pathways for cell proliferation and survival, including the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells that overexpress these receptors.[9][11][13][14]

Synthesis and Formulation

While specific synthesis details for Lapatinib-d4 are proprietary, the general synthesis of Lapatinib has been reported. One environmentally responsible synthesis involves a 5-step, 3-pot sequence primarily using recyclable water as a solvent, which is a greener alternative to methods relying on organic solvents.[15] Another patented method describes a one-pot reaction with a high conversion rate and purity, suitable for industrial production.[16] The synthesis of Lapatinib-d4 would involve a similar pathway, with the introduction of a deuterated starting material or reagent at the appropriate step to achieve the desired labeling.

The final drug product is typically formulated as a ditosylate salt monohydrate.[6] Each 250 mg tablet of the brand name drug TYKERB® contains 405 mg of lapatinib ditosylate monohydrate, which is equivalent to 250 mg of the lapatinib free base.[6]

Experimental Protocols

Lapatinib and its deuterated form are often analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC), frequently coupled with mass spectrometry (LC-MS) for bioanalytical applications.[17][18]

Example RP-HPLC Method for Lapatinib Estimation: [18]

-

Instrumentation: High-Performance Liquid Chromatography system with UV detection.

-

Column: ODS C-18 RP column (4.6 mm i.d. × 250 mm).

-

Mobile Phase: A mixture of acetonitrile and water (50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 232 nm.

-

Internal Standard: Gemcitabine Hydrochloride.

-

Retention Times: Lapatinib (4.25 ± 0.05 min), Gemcitabine Hydrochloride (6.10 ± 0.05 min).

-

Linearity: 2-60 µg/mL.

-

Limit of Detection (LOD): 0.265 µg/mL.

-

Limit of Quantitation (LOQ): 0.884 µg/mL.

Bioanalytical Method using LC-MS: [17]

For the determination of Lapatinib in human plasma, a liquid-liquid extraction is typically performed, followed by LC-MS analysis. Lapatinib-d4 serves as the internal standard in such assays.

-

Sample Preparation: Liquid-liquid extraction with a solvent like methyl t-butyl ether.

-

Chromatographic Separation: A C18 column (e.g., Zorbax SB-C18) with an isocratic mobile phase.

-

Mobile Phase: A mixture of a formic buffer and an organic phase (acetonitrile/methanol/formic acid).

-

Detection: Single quadrupole or tandem mass spectrometry.

References

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. novartis.com [novartis.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Lapatinib - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The research on lapatinib in autophagy, cell cycle arrest and epithelial to mesenchymal transition via Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]

- 17. ptfarm.pl [ptfarm.pl]

- 18. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

Lapatinib-d4: A Technical Guide to Purity and Isotopic Enrichment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical purity and isotopic enrichment of Lapatinib-d4, a deuterated analog of the potent dual tyrosine kinase inhibitor, Lapatinib. This document details the analytical methodologies used to determine these critical quality attributes and presents relevant data in a clear, structured format. Furthermore, it visualizes the key signaling pathways affected by Lapatinib and the experimental workflows for its analysis.

Quantitative Data Summary

The purity and isotopic distribution of Lapatinib-d4 are critical parameters for its use as an internal standard in pharmacokinetic studies and other research applications. The following tables summarize the key quantitative data for Lapatinib-d4.

Table 1: Chemical Purity of Lapatinib-d4

| Parameter | Value | Method |

| Chemical Purity | 99.02%[1] | High-Performance Liquid Chromatography (HPLC) |

| Alternate Purity Value 1 | 95.26%[2] | High-Performance Liquid Chromatography (HPLC) |

| Alternate Purity Value 2 | 99% | High-Performance Liquid Chromatography (HPLC) |

Table 2: Isotopic Enrichment of Lapatinib-d4

| Isotopic Species | Relative Abundance | Method |

| d4 | 97.86%[1] | Mass Spectrometry (MS) |

| d3 | 2.14%[1] | Mass Spectrometry (MS) |

| Total Isotopic Enrichment | 99.46% [1] | Mass Spectrometry (MS) |

Experimental Protocols

The following sections detail the methodologies for determining the chemical purity and isotopic enrichment of Lapatinib-d4.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical compounds. A typical stability-indicating RP-HPLC method for Lapatinib analysis is described below.[3]

Objective: To separate and quantify Lapatinib from its potential impurities and degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Zorbax Eclipse C18 column (e.g., 100 x 4.6 mm, 3.5 µm)[3]

Reagents:

-

Ammonium formate buffer (pH 4.5)[3]

-

Acetonitrile (HPLC grade)[3]

-

Water (HPLC grade)

-

Lapatinib-d4 reference standard and sample solutions

Chromatographic Conditions:

-

Mobile Phase: A gradient elution using a mixture of ammonium formate buffer and acetonitrile.[3]

-

Flow Rate: Typically 1.0 mL/min.[4]

-

Column Temperature: Ambient

-

Detection Wavelength: 261 nm[3]

-

Injection Volume: 5 µL[3]

-

Run Time: 35 minutes[3]

Procedure:

-

Standard Preparation: Prepare a stock solution of Lapatinib-d4 reference standard of known concentration in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: Dissolve the Lapatinib-d4 sample in the same solvent as the standard to achieve a concentration within the linear range of the assay.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: The purity of the sample is calculated by comparing the peak area of the main Lapatinib-d4 peak to the total area of all peaks in the chromatogram. The formula for calculating percentage purity is:

% Purity = (Area of Lapatinib-d4 Peak / Total Area of All Peaks) x 100

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the isotopic composition of a molecule by measuring its mass-to-charge ratio. High-resolution mass spectrometry (HR-MS) is particularly well-suited for this purpose.[5][6]

Objective: To determine the relative abundance of different deuterated species (d0, d1, d2, d3, d4, etc.) in a sample of Lapatinib-d4.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Reagents:

-

Solvents for sample preparation and LC mobile phase (e.g., acetonitrile, water, formic acid).

-

Lapatinib-d4 sample.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the Lapatinib-d4 sample in a suitable solvent.

-

Infusion or LC-MS Analysis: The sample can be directly infused into the mass spectrometer or introduced via an LC system to separate it from any potential interferences.

-

Mass Spectrometry Analysis:

-

Acquire full-scan mass spectra in the region of the expected molecular ions of Lapatinib and its deuterated isotopologues.

-

The high-resolution capability of the instrument allows for the separation and detection of the different isotopic peaks.

-

-

Data Analysis:

-

Identify the monoisotopic peak of the unlabeled Lapatinib (d0) and the corresponding peaks for the deuterated species (d1, d2, d3, d4).

-

The relative intensity of each isotopic peak corresponds to its relative abundance.

-

The isotopic enrichment is calculated based on the relative abundance of the desired deuterated species (in this case, d4). The percentage of each isotopologue is calculated as:

% dx = (Intensity of dx Peak / Sum of Intensities of All Isotopologue Peaks) x 100

-

Visualizations

The following diagrams illustrate the signaling pathways targeted by Lapatinib and the analytical workflows for purity and isotopic enrichment determination.

Caption: Lapatinib inhibits EGFR (HER1) and HER2 signaling pathways.[7][8][9][10]

Caption: Experimental workflow for HPLC-based purity analysis.

Caption: Workflow for isotopic enrichment analysis by mass spectrometry.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. clearsynth.com [clearsynth.com]

- 3. ijpsr.com [ijpsr.com]

- 4. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Lapatinib-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Lapatinib-d4 in common laboratory solvents. Due to the limited availability of direct solubility data for the deuterated form, this document primarily presents data for the non-deuterated parent compound, Lapatinib, and its common salt, Lapatinib ditosylate. This information serves as a critical reference point for researchers working with Lapatinib-d4, alongside a discussion on the potential influence of deuteration on solubility.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its formulation, delivery, and bioavailability. The following tables summarize the available quantitative solubility data for Lapatinib and its ditosylate salt in frequently used laboratory solvents.

Table 1: Solubility of Lapatinib

| Solvent | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1] | Not Specified | Soluble in organic solvents.[1] |

| Dimethylformamide (DMF) | ~20 mg/mL[1] | Not Specified | Soluble in organic solvents.[1] |

| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL[1] | Not Specified | Sparingly soluble in aqueous buffers. For maximal solubility, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer.[1] |

| Ethanol | Insoluble[2] | Not Specified | - |

| Water | Insoluble[2] | Not Specified | Practically insoluble. |

Table 2: Solubility of Lapatinib Ditosylate

| Solvent | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 185 mg/mL (199.9 mM)[3] | 25[3] | Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[4] Another source reports 186 mg/mL (200.98 mM).[4] |

| Water | Insoluble[3][4] | 25[3] | Predicted water solubility is 0.0223 mg/mL.[5] |

| Ethanol | Insoluble[3][4] | 25[3] | - |

| 0.1 N HCl | 0.001 mg/mL | 25 | Data for Lapatinib ditosylate monohydrate.[6] |

The Impact of Deuteration on Solubility

While specific solubility data for Lapatinib-d4 remains scarce in publicly available literature, the strategic replacement of hydrogen with deuterium can influence a molecule's physicochemical properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to alterations in metabolism, pharmacokinetics, and potentially solubility.[7][][9]

A study on flurbiprofen demonstrated that multiple deuterium substitutions resulted in a twofold increase in its aqueous solubility.[10] This effect is attributed to subtle changes in intermolecular interactions and crystal lattice energy. Therefore, it is plausible that the solubility of Lapatinib-d4 may differ from its non-deuterated counterpart. Researchers should consider this potential variability when preparing solutions and designing experiments.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound and is recommended by regulatory bodies.[11] This method involves determining the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials and Equipment:

-

Lapatinib-d4

-

Selected laboratory solvents (e.g., DMSO, ethanol, water, buffered solutions)

-

Orbital shaker with temperature control

-

Vials with screw caps

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of Lapatinib-d4 to a vial containing a known volume of the test solvent. The excess solid should be visually present to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established in preliminary experiments by measuring the concentration at different time points until it plateaus.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the sample using a validated HPLC or LC-MS method to determine the concentration of Lapatinib-d4.

-

Data Analysis: The determined concentration represents the equilibrium solubility of Lapatinib-d4 in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure accuracy and precision.

Factors Influencing Solubility

Several factors can influence the solubility of a compound. Understanding these factors is crucial for accurate solubility determination and for developing effective formulation strategies.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 10. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

Lapatinib-d4: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for Lapatinib-d4. Lapatinib-d4 is the deuterium-labeled analog of Lapatinib, a potent oral receptor tyrosine kinase inhibitor that targets both the ErbB-1 (EGFR) and ErbB-2 (HER2) receptors.[1][2] Due to its properties, Lapatinib-d4 is frequently used as an internal standard in analytical and pharmacokinetic research to ensure the precise quantification of Lapatinib in biological samples.[3] The following information is synthesized from various safety data sheets (SDS) and technical resources to ensure safe laboratory practices.

Chemical and Physical Properties

Understanding the fundamental properties of Lapatinib-d4 is crucial for its proper handling and storage. While data for the deuterated form is limited, the properties are considered analogous to its parent compound, Lapatinib, and its common salt form, Lapatinib ditosylate.

| Property | Data | Source(s) |

| IUPAC Name | N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-methanesulfonyl(1,1,2,2-²H₄)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine | |

| Synonyms | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl-d4]amino]methyl]-2- furanyl]-4-quinazolinamine, 4-methylbenzenesulfonic acid | [4] |

| Molecular Formula | C₂₉H₂₆ClFN₄O₄S | [5][6] |

| Molecular Weight | 581.1 g/mol | [5] |

| Physical Appearance | Yellow Solid | [5][6] |

| Solubility | Water: 0.007 mg/mL (at 25°C for Lapatinib ditoluenesulfonate monohydrate) | [5] |

| Storage Temperature | 2 to 8°C | |

| Stability | Stable under recommended storage conditions. Sensitive to light. | [2][7] |

| Boiling Point | 750.7°C (at 760 mmHg for Lapatinib ditosylate) | [8] |

| Flash Point | 407.8°C (for Lapatinib ditosylate) | [8] |

Hazard Identification and Classification

Lapatinib-d4 is classified with several hazards according to the Globally Harmonized System (GHS). Researchers must be aware of these classifications to implement appropriate safety measures.

| Hazard Classification | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [7][9] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [4][7][9] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [7][9] |

| Reproductive Toxicity | H362 | May cause harm to breast-fed children | [4] |

| Chronic Aquatic Toxicity | H413 | May cause long lasting harmful effects to aquatic life | [4] |

Safe Handling and Personal Protection

Adherence to strict handling protocols is mandatory to minimize exposure and ensure laboratory safety.

Engineering Controls

Use this substance only in areas with appropriate exhaust ventilation, such as a chemical fume hood, especially when handling the solid form to avoid dust formation.[7][10]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][9]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure. The selection of suitable gloves depends on the material and manufacturer-specific quality marks.[4][6] Caretakers handling the medicine for patients are advised to wear latex gloves.[11]

-

Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection is not typically required.[6] If dust is generated, avoid breathing it.[4][7]

General Hygiene and Handling Practices

-

Wash hands thoroughly with soap and water before breaks, after handling the chemical, and at the end of the workday.[7][11]

-

Avoid contact with skin and eyes.[10]

-

Do not eat, drink, or smoke when using this product.[7]

-

Avoid the formation and inhalation of dust and aerosols.[7][10]

-

Keep the substance away from sources of ignition and take precautionary measures against static discharge.[4]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][10]

-

The recommended storage temperature is between 2°C and 8°C.

Experimental Workflow and Safety Procedures

The following diagrams illustrate the recommended workflows for safely handling Lapatinib-d4 and responding to accidental exposures.

Caption: Workflow for the safe handling of Lapatinib-d4 in a laboratory setting.

Caption: Decision logic for first aid response to Lapatinib-d4 exposure.[7][9]

Toxicological Information

Lapatinib is generally well-tolerated, but it exhibits specific toxicities.[12] The most common adverse reactions observed in clinical settings are diarrhea and rash.[1][12][13]

-

Acute Toxicity: Harmful if swallowed.[7] No specific data is available for dermal or inhalation routes, but it is advised to avoid contact.[9]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7][9] In clinical trials, rash was a common dermatologic event.[12]

-

Reproductive Toxicity: Can cause harm to breast-fed children.[4] Animal studies indicate the potential for maternal toxicity and fetal harm.[13] Women are advised not to breastfeed during treatment and for one week after the last dose.[13]

-

Cardiac Toxicity: Cardiac toxicity is rarely seen with lapatinib.[1][12] A review of 44 clinical studies revealed a very low rate of symptomatic or asymptomatic cardiac events.[12]

-

Hepatotoxicity: Liver toxicity has been observed in less than 1% of patients in clinical trials and postmarketing experience.[13]

-

Carcinogenicity: No data is available regarding the carcinogenic properties of this product.[9]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an accidental exposure.

-

If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7] Call a physician if you feel unwell.[9]

-

If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[7][9] Take off contaminated clothing and wash it before reuse.[7]

-

If in Eyes: Rinse cautiously and immediately with plenty of water for several minutes, also under the eyelids.[7][9] Remove contact lenses if present and easy to do, and continue rinsing.[7] Get medical attention.[9]

-

If Swallowed: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[7]

Stability and Reactivity

-

Chemical Stability: The product is stable under recommended storage conditions.[7]

-

Conditions to Avoid: Incompatible products and conditions such as excess heat.[6]

-

Incompatible Materials: Strong acids, alkalis, strong oxidizing agents, and strong reducing agents.[6][7]

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen chloride, and hydrogen fluoride.[9]

References

- 1. Lapatinib-associated toxicity and practical management recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. veeprho.com [veeprho.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Page loading... [guidechem.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. dam.upmc.com [dam.upmc.com]

- 12. Safety Profile and Clinical Recommendations for the Use of Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lapatinib: Package Insert / Prescribing Information / MOA [drugs.com]

Methodological & Application

Application Notes and Protocols for Lapatinib Pharmacokinetic Studies Utilizing Lapatinib-d4 as an Internal Standard

These application notes provide a comprehensive overview and detailed protocols for the use of Lapatinib-d4 as an internal standard in pharmacokinetic (PK) studies of Lapatinib. This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Lapatinib.

Introduction

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (HER2, ErbB2).[1][2] By inhibiting these pathways, Lapatinib blocks downstream signaling involved in cell proliferation and survival.[2] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing strategies and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Lapatinib-d4, is essential for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative results.[3]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Lapatinib from various studies and typical parameters for its bioanalytical method.

Table 1: Pharmacokinetic Parameters of Lapatinib in Preclinical and Clinical Studies

| Species | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (hr·µg/mL) | Half-life (hr) | Reference |

| Mice (FVB) | 30 mg/kg (oral) | - | - | - | - | [4][5] |

| Mice (FVB) | 60 mg/kg (oral) | - | - | - | - | [4][5] |

| Mice (FVB) | 90 mg/kg (oral) | - | - | - | - | [4][5] |

| Mice (SCID) | 100 mg/kg (oral, BID) | ~18,000 | - | - | - | [6] |

| Mice (SCID) | 200 mg/kg (oral, QD) | - | - | - | - | [6] |

| Dogs (Beagle) | 25 mg/kg (oral) | 1630 | 9.5 | 37.2 | 7.8 | [7][8] |

| Cats | 25 mg/kg (oral) | 470 | 7.1 | 7.97 | 6.5 | [7][8] |

| Humans | 250 mg (oral, single dose) | 192 - 524 | 3 - 6 | - | 8.8 | [7][9] |

| Humans | 1250 mg (oral, daily with capecitabine) | 4100 - 7400 (µM converted to ng/mL) | - | - | 24 | [10][11] |

| Humans | 175 - 1800 mg (once daily) | Dose-dependent | 4 | Dose-dependent | - | [12] |

| Humans | 500 - 900 mg (twice daily) | Dose-dependent | 4 | Dose-dependent | - | [12] |

Table 2: Typical LC-MS/MS Method Parameters for Lapatinib Quantification

| Parameter | Value | Reference |

| Internal Standard | Lapatinib-d4 (or other stable isotope-labeled analog) | [3] |

| Calibration Range | 2.5 - 1000 ng/mL | |

| Sample Volume | 50 - 100 µL plasma | [4] |

| Extraction Method | Protein precipitation or Liquid-liquid extraction | [4][13] |

| Chromatographic Column | Zorbax SB-C18 or equivalent | [9][14] |

| Mobile Phase | Acetonitrile/Methanol/Formic acid buffer | [9][13][14] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9][14] |

| Monitored Transitions | Lapatinib: m/z 581.0 → 365.1; Lapatinib-d4: m/z 585.1 → 365.1 (projected) | [9][11] |

Experimental Protocols

Pharmacokinetic Study Design (Animal Model)

This protocol is a general guideline and should be adapted based on the specific research question and animal model.

-

Animal Model: Female FVB or SCID mice are commonly used.[4][5][6]

-

Acclimation: Animals should be acclimated for at least one week prior to the study.[4]

-

Drug Formulation: Lapatinib is typically formulated as a suspension in 0.5% hydroxypropyl methylcellulose and 0.1% Tween® 80 in water.[4][6]

-

Dosing: Administer Lapatinib via oral gavage as a single bolus dose. Doses can range from 30 to 200 mg/kg.[4][5][6]

-

Sample Collection:

-

Collect blood samples via cardiac puncture or other appropriate methods at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 16, and 24 hours).[4]

-

Collect plasma by centrifuging the blood samples.

-

Tissues (e.g., tumor, liver, kidney, brain) can also be collected at the same time points.[4][6]

-

-

Sample Storage: Store all plasma and tissue samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Lapatinib in Plasma

This protocol describes a sensitive and robust method for the quantification of Lapatinib in plasma using Lapatinib-d4 as an internal standard.

3.2.1. Materials and Reagents

-

Lapatinib reference standard

-

Lapatinib-d4 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human or animal plasma

3.2.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lapatinib and Lapatinib-d4 in a suitable organic solvent (e.g., DMSO).

-

Working Solutions: Prepare serial dilutions of the Lapatinib stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of Lapatinib-d4 in the same diluent.

3.2.3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the Lapatinib-d4 internal standard working solution.[4]

-

Add 150 µL of cold acetonitrile to precipitate proteins.[4]

-

Vortex the samples for 5-10 minutes.[4]

-

Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

3.2.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column, such as a Zorbax SB-C18 (e.g., 2.1 x 50 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 5mM ammonium formate or 0.1% formic acid).[13]

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.[4]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization in positive mode (ESI+).[9]

-

MRM Transitions:

-

Lapatinib: m/z 581 → 365.1[11]

-

Lapatinib-d4: m/z 585 → 365.1 (projected based on the structure of Lapatinib and the transition of the non-deuterated form)

-

-

Data Analysis: Quantify Lapatinib concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

Caption: Experimental workflow for a typical pharmacokinetic study of Lapatinib.

Caption: Signaling pathway inhibited by Lapatinib.

References

- 1. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]

- 7. Comparative pharmacokinetics of tyrosine kinase inhibitor, lapatinib, in dogs and cats following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative pharmacokinetics of tyrosine kinase inhibitor, lapatinib, in dogs and cats following single oral administration [jstage.jst.go.jp]

- 9. ptfarm.pl [ptfarm.pl]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ejbps.com [ejbps.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assay Development with Lapatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[1][2] By inhibiting these receptors, Lapatinib blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[2][3] This mechanism makes Lapatinib a valuable therapeutic agent in the treatment of HER2-positive breast cancer and other solid tumors.[1][2]

These application notes provide detailed protocols for developing cell-based assays to evaluate the efficacy and mechanism of action of Lapatinib.

A note on Lapatinib-d4 : Deuterated forms of drugs, such as Lapatinib-d4, are typically utilized as internal standards in quantitative mass spectrometry-based assays (LC-MS/MS) for pharmacokinetic studies or to precisely measure drug concentrations in biological samples.[4][5][6][7][8] In the context of cell-based assays, Lapatinib would be the active compound tested, while Lapatinib-d4 would be used in the analytical phase to ensure accurate quantification of Lapatinib uptake or concentration in cell lysates or culture media.

Mechanism of Action of Lapatinib

Lapatinib functions by reversibly binding to the intracellular ATP-binding site of the EGFR and HER2 tyrosine kinase domains.[1][3] This binding prevents the autophosphorylation and subsequent activation of these receptors, which in turn inhibits the activation of downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[2][3][9] The inhibition of these pathways leads to a decrease in cellular proliferation and an increase in apoptosis in cancer cells that overexpress EGFR and/or HER2.[3][9]

Application Note 1: Determination of Anti-Proliferative Activity

A primary application of Lapatinib in cell-based assays is to determine its anti-proliferative and cytotoxic effects on cancer cell lines. This is typically quantified by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of Lapatinib required to inhibit cell growth by 50%. Assays such as the MTT, MTS, or CCK-8 are commonly used for this purpose.

Quantitative Data: Lapatinib IC50 Values in Various Cell Lines

The sensitivity of cancer cell lines to Lapatinib can vary significantly. The table below summarizes reported IC50 values for Lapatinib in several breast cancer cell lines.

| Cell Line | HER2 Status | EGFR Status | Lapatinib IC50 (µM) | Reference |

| BT-474 | Overexpressing | Expressing | 0.036 - 0.046 | [10][11] |

| SK-BR-3 | Overexpressing | Expressing | 0.079 - 0.080 | [10][11] |

| AU-565 | Overexpressing | Not Specified | 0.294 | [12] |

| HCC1954 | Overexpressing | Not Specified | 0.4166 | [10] |

| MDA-MB-453 | Low Expression | Not Specified | 6.08 | [10] |

| MDA-MB-231 | Low Expression | High Expression | 7.46 | [10] |

| A431 | Low Expression | Overexpressing | 0.09 - 0.21 | [13][14] |

Experimental Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol details the steps for determining the IC50 of Lapatinib in a chosen cancer cell line using either the MTT or CCK-8 assay.

Materials

-

Cancer cell line of interest (e.g., BT-474, SK-BR-3)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

96-well cell culture plates

-

Lapatinib (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8)

-

DMSO (for MTT assay) or Solubilization solution (for MTT assay)

-

Microplate reader

Methodology

-

Cell Seeding:

-

Harvest cells during their logarithmic growth phase.

-

Perform a cell count and determine cell viability (e.g., using Trypan Blue).

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[15]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[16]

-

-

Lapatinib Treatment:

-

Prepare a serial dilution of Lapatinib in complete culture medium from your stock solution. The final concentrations should span a range that is expected to encompass the IC50 value (e.g., 0.001 µM to 10 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest Lapatinib concentration) and a blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared Lapatinib dilutions or control solutions to the respective wells.

-

Incubate the plate for a specified duration, typically 72 hours.[17][18]

-

-

Cell Viability Measurement:

-

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

For CCK-8 Assay: [15]

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each Lapatinib concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the Lapatinib concentration.

-

Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Application Note 2: Target Engagement and Downstream Signaling Analysis

To confirm that Lapatinib is acting on its intended targets, it is essential to measure the phosphorylation status of EGFR, HER2, and key downstream signaling proteins like Akt and ERK. Western blotting is a standard technique for this purpose. A dose-dependent decrease in the phosphorylation of these proteins following Lapatinib treatment provides evidence of target engagement and pathway inhibition.

Experimental Protocol 2: Western Blotting for Phospho-Protein Analysis

This protocol outlines the procedure for analyzing changes in protein phosphorylation in response to Lapatinib treatment.

Materials

-

Cancer cell line of interest

-

6-well or 10 cm cell culture plates

-

Lapatinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Methodology

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Lapatinib for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-HER2) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-HER2) or a housekeeping protein (e.g., β-actin or GAPDH).

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. selleckchem.com [selleckchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 16. Cell viability assays [bio-protocol.org]

- 17. pubcompare.ai [pubcompare.ai]

- 18. 4.2. Cell Viability Assay [bio-protocol.org]

- 19. academic.oup.com [academic.oup.com]

- 20. broadpharm.com [broadpharm.com]

Application Note: Mass Spectrometry Fragmentation Analysis of Lapatinib-d4

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth factor Receptor (EGFR, ErbB1) and Human Epidermal growth factor Receptor 2 (HER2, ErbB2).[1] By inhibiting these pathways, Lapatinib disrupts downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival in HER2-positive breast cancer.[2][3][4] Lapatinib-d4 is a deuterated internal standard of Lapatinib, essential for accurate quantification in biological matrices by mass spectrometry. Understanding its fragmentation pattern is critical for developing robust bioanalytical methods. This application note provides a detailed mass spectrometry fragmentation pattern of Lapatinib-d4, a protocol for its analysis, and a visualization of its mechanism of action.

Experimental Protocol

This protocol outlines a general procedure for the fragmentation analysis of Lapatinib-d4 using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

1. Sample Preparation:

-

Prepare a stock solution of Lapatinib-d4 at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or DMSO.

-

Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL for direct infusion or LC-MS/MS analysis.

2. Liquid Chromatography (for LC-MS/MS analysis):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating Lapatinib-d4 from potential contaminants.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry:

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like an Orbitrap or Q-TOF) capable of MS/MS fragmentation.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 450 °C

-

-

MS Method:

-

Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion ([M+H]⁺) of Lapatinib-d4 (expected m/z ≈ 585.1).

-

Product Ion Scan (MS/MS): Select the [M+H]⁺ ion of Lapatinib-d4 as the precursor ion and fragment it using collision-induced dissociation (CID). A range of collision energies (e.g., 20-50 eV) should be applied to obtain a comprehensive fragmentation pattern.

-

Data Presentation

The mass spectrometry analysis of Lapatinib-d4 reveals a characteristic fragmentation pattern. The protonated molecular ion ([M+H]⁺) is observed at an m/z of 585.1. The major product ions are summarized in the table below. The fragmentation is consistent with that of unlabeled Lapatinib, with a +4 Da mass shift in fragments containing the deuterated portion of the molecule.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Neutral Loss |

| 585.1 | 365.0 | [C20H18ClFN3O2S+H]+ |

| 585.1 | 350.0 | [C19H15ClFN2O2S]+ |

| 585.1 | 332.0 | [C19H13ClFN2O]+ |

| 585.1 | 308.0 | [C16H11ClFN2O]+ |

Note: The proposed fragment structures are based on the known fragmentation of Lapatinib and the expected location of the deuterium labels.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry fragmentation analysis of Lapatinib-d4.

Caption: Experimental workflow for Lapatinib-d4 fragmentation analysis.

Signaling Pathway

Lapatinib inhibits the tyrosine kinase activity of EGFR (HER1) and HER2, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Lapatinib-d4 Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapatinib is a potent dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR or ErbB1) and the human epidermal growth factor receptor 2 (HER2/ErbB2).[1] It is utilized in the treatment of solid tumors, particularly HER2-positive breast cancer. The deuterated analog, Lapatinib-d4, serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry, ensuring accurate and precise measurement in complex biological matrices.

This document provides detailed application notes and protocols for the sample preparation of Lapatinib-d4 from biological matrices, primarily human plasma. Three common techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Lapatinib Mechanism of Action

Lapatinib inhibits the intracellular tyrosine kinase domains of EGFR and HER2, preventing their autophosphorylation upon ligand binding.[1] This blockade disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2] By inhibiting these pathways, Lapatinib effectively halts the growth and survival of cancer cells.

Figure 1. Lapatinib-d4 signaling pathway inhibition.

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique is critical for accurate and reproducible quantification of Lapatinib-d4. The ideal method should provide high recovery, minimal matrix effects, and a low limit of quantification (LLOQ). Below is a summary of the performance of PPT, LLE, and SPE for Lapatinib analysis.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | Variable, generally lower | >70%[3] (can be variable, 16-70%[4]) | 75% to >80%[5] |

| Matrix Effect | High | Moderate to Low | Low (≤15% with optimized methods) |

| LLOQ | Generally higher | 5 ng/mL[6] | 15 ng/mL[5] |

| Throughput | High | Moderate | Moderate to High (with 96-well plates) |

| Cost per Sample | Low | Low to Moderate | High |

| Selectivity | Low | Moderate | High |

Experimental Protocols

The following are detailed protocols for the preparation of plasma samples containing Lapatinib-d4 prior to analysis by UPLC-MS/MS.

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput screening. However, it is the least selective method and may result in significant matrix effects.

Materials:

-

Human plasma

-

Acetonitrile (ACN), HPLC grade

-

Lapatinib-d4 internal standard (IS) working solution

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of Lapatinib-d4 IS working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for the UPLC-MS/MS analysis.

-

Vortex for 30 seconds and inject into the UPLC-MS/MS system.

Figure 2. Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

LLE offers better selectivity and lower matrix effects compared to PPT. This protocol utilizes methyl tert-butyl ether (MTBE) as the extraction solvent.

Materials:

-

Human plasma

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Lapatinib-d4 internal standard (IS) working solution

-

2M Sodium Carbonate solution

-

Glass extraction tubes with screw caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Pipette 250 µL of human plasma into a glass extraction tube.

-

Add 20 µL of Lapatinib-d4 IS working solution and 250 µL of 2M sodium carbonate solution, then vortex mix.

-

Add 2 mL of methyl t-butyl ether to the tube.

-

Cap the tube and vortex vigorously for 10 minutes.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Freeze the aqueous (lower) layer in a dry ice/acetone bath.

-

Carefully decant the organic (upper) layer containing Lapatinib-d4 into a clean tube.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the UPLC-MS/MS system.

Figure 3. Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

SPE provides the highest selectivity and the cleanest extracts, minimizing matrix effects. This protocol utilizes Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges, which are well-suited for a broad range of analytes. A simplified 3-step protocol is presented.

Materials:

-

Human plasma

-

Oasis HLB µElution Plate or 1 cc cartridges

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Deionized water

-

4% Phosphoric acid in water

-

Lapatinib-d4 internal standard (IS) working solution

-

SPE vacuum manifold or positive pressure processor

-

Collection plate or tubes

Protocol:

-

Sample Pre-treatment:

-

To 200 µL of human plasma, add 20 µL of Lapatinib-d4 IS working solution.

-

Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.

-

-

Load:

-

Directly load the pre-treated plasma sample onto the Oasis HLB sorbent. No conditioning or equilibration steps are necessary with this simplified protocol.

-

-

Wash:

-

Wash the sorbent with 2 x 200 µL of 5% methanol in water to remove polar interferences. Apply gentle vacuum or positive pressure to pass the wash solution through the sorbent.

-

-

Elute:

-

Elute Lapatinib-d4 with 2 x 25 µL of 90:10 acetonitrile:methanol.

-

Collect the eluate in a clean collection plate or tubes.

-

-

Post-Elution:

-

Dilute the eluate with 100 µL of water.

-

Vortex to mix and inject into the UPLC-MS/MS system.

-

Figure 4. Solid-Phase Extraction Workflow.

Conclusion

The choice of sample preparation technique for Lapatinib-d4 analysis will depend on the specific requirements of the study. For high-throughput applications where some degree of matrix effect can be tolerated, Protein Precipitation is a viable option. Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and cost. For assays requiring the highest sensitivity and minimal matrix effects, Solid-Phase Extraction with Oasis HLB is the recommended method, providing excellent recovery and the cleanest extracts. The use of a stable isotope-labeled internal standard such as Lapatinib-d4 is crucial to correct for variability in extraction recovery and matrix effects, ensuring the highest quality data.[4]

References

- 1. mac-mod.com [mac-mod.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

Application Notes and Protocols for Lapatinib-d4 in HER2-Positive Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lapatinib-d4, a deuterated analog of Lapatinib, in research focused on HER2-positive cancer cell lines. This document details the mechanism of action of Lapatinib, the specific applications of Lapatinib-d4, and provides detailed protocols for key experimental assays.

Introduction to Lapatinib and Lapatinib-d4

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2) and the Epidermal Growth Factor Receptor (EGFR or ErbB1).[1][2][3] In HER2-positive cancers, the overexpression of the HER2 receptor drives tumor cell proliferation and survival. Lapatinib competitively binds to the intracellular ATP-binding site of these receptors, inhibiting their autophosphorylation and blocking downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[4][5] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Lapatinib-d4 is a stable, isotopically labeled version of Lapatinib, where four hydrogen atoms have been replaced with deuterium. This modification makes Lapatinib-d4 an ideal internal standard for quantitative analysis of Lapatinib in biological matrices using mass spectrometry (MS)-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] Its near-identical chemical and physical properties to Lapatinib ensure similar behavior during sample preparation and analysis, allowing for accurate quantification by correcting for variations in sample recovery and matrix effects.

Key Applications of Lapatinib-d4 in HER2-Positive Cancer Cell Line Research

The primary application of Lapatinib-d4 in the context of HER2-positive cancer cell line research is as an internal standard for the accurate quantification of Lapatinib. This is crucial for various in vitro and in vivo studies:

-

Pharmacokinetic (PK) Studies: Determining the concentration of Lapatinib in cell lysates, culture media, or in plasma from xenograft models over time.[9][10]

-

Drug Metabolism Studies: Investigating the metabolic fate of Lapatinib in cancer cells.

-

Dose-Response Studies: Correlating the intracellular concentration of Lapatinib with its biological effects, such as inhibition of cell proliferation or induction of apoptosis.

-

Drug-Drug Interaction Studies: Assessing the influence of other compounds on the uptake and metabolism of Lapatinib in cancer cells.

Quantitative Data: In Vitro Efficacy of Lapatinib in HER2-Positive Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lapatinib in various HER2-positive breast cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (nM) of Lapatinib | Reference(s) |

| AU-565 | Breast Carcinoma | 294 | [11] |

| BT474 | Breast Ductal Carcinoma | <160 | [12] |

| SK-BR-3 | Breast Adenocarcinoma | <160 | [12] |

| MDA-MB-361 | Breast Carcinoma (metastatic) | <160 | [12] |

| UACC-812 | Breast Carcinoma | 10 | [4] |

| SUM190 | Inflammatory Breast Cancer | <1000 | [4] |

| SUM225 | Inflammatory Breast Cancer | <1000 | [4] |

| UACC893 | Breast Carcinoma | <1000 | [4] |

| HCC1954 | Breast Ductal Carcinoma | 2700 (Lapatinib-resistant) | [13] |

Note: IC50 values can vary depending on the experimental conditions, such as cell density and assay duration.

Experimental Protocols

Herein are detailed protocols for fundamental experiments involving the use of Lapatinib in HER2-positive cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Lapatinib on the viability and proliferation of HER2-positive cancer cells.

Materials:

-

HER2-positive cancer cell lines (e.g., SK-BR-3, BT474)

-

Complete cell culture medium

-

Lapatinib

-

Lapatinib-d4 (for PK correlation studies, if applicable)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of Lapatinib in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing various concentrations of Lapatinib. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of HER2 Signaling Pathway

This protocol is to assess the effect of Lapatinib on the phosphorylation status of HER2 and downstream signaling proteins like Akt and ERK.[15][16]

Materials:

-

HER2-positive cancer cell lines

-

Complete cell culture medium

-

Lapatinib

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Lapatinib for a specified time (e.g., 2, 6, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature the protein samples and separate them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein phosphorylation.

Cell Cycle Analysis

This protocol is to determine the effect of Lapatinib on the cell cycle distribution of HER2-positive cancer cells.

Materials:

-

HER2-positive cancer cell lines

-

Complete cell culture medium

-

Lapatinib

-

6-well plates

-

PBS

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Lapatinib for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[17][18][19]

Visualizations

Caption: Inhibition of HER2 and EGFR signaling by Lapatinib.

Caption: Lapatinib quantification workflow using Lapatinib-d4.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Lapatinib for the treatment of breast cancer in the People’s Republic of China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lapatinib Ditosylate - NCI [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]